3,4-Dichlorobenzaldehyde
Overview
Description
3,4-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a white to slightly yellow crystalline solid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position.
Scientific Research Applications
3,4-Dichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the preparation of biologically active molecules, such as inhibitors and ligands for biochemical studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: this compound is employed in the production of specialty chemicals and as a building block for more complex chemical entities.
Safety and Hazards
3,4-Dichlorobenzaldehyde causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3,4-Dichlorobenzaldehyde is a chemical compound with the formula C7H4Cl2O It’s known that aldehydes can react with various biological molecules, including proteins and dna, potentially altering their function .
Mode of Action
As an aldehyde, it may interact with biological targets through the formation of Schiff bases, which are formed by the reaction of an aldehyde group with an amino group . This could potentially alter the function of proteins or other biomolecules.
Biochemical Pathways
Aldehydes in general can interfere with various biochemical pathways due to their reactivity with biological molecules .
Pharmacokinetics
It’s known that the compound is lipophilic , which suggests it could potentially cross biological membranes and be distributed throughout the body.
Result of Action
It’s known that the compound can cause skin and eye irritation, and inhalation may lead to respiratory issues .
Action Environment
This compound is sensitive to prolonged exposure to air, light, and moisture . It’s also incompatible with strong oxidizers and strong bases, and may also be incompatible with iron . These factors could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzaldehyde in a continuous flow reactor. The process involves the controlled addition of chlorine gas to benzaldehyde, with the reaction being catalyzed by ferric chloride. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 3,4-dichlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can yield 3,4-dimethoxybenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 3,4-Dichlorobenzyl alcohol.
Substitution: 3,4-Dimethoxybenzaldehyde and other substituted derivatives.
Comparison with Similar Compounds
3,4-Dichlorobenzaldehyde can be compared with other chlorinated benzaldehydes, such as:
2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at the 2 and 4 positions. It exhibits different reactivity and applications due to the positional difference of the chlorine atoms.
3,5-Dichlorobenzaldehyde: Chlorine atoms are at the 3 and 5 positions, leading to variations in chemical behavior and uses.
4-Chlorobenzaldehyde: Contains a single chlorine atom at the 4 position, resulting in distinct properties and applications.
The uniqueness of this compound lies in the specific positioning of the chlorine atoms, which influences its reactivity and suitability for particular synthetic routes and applications.
Properties
IUPAC Name |
3,4-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUSBSHBFFPRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID0024971 | |
Record name | 3,4-Dichlorobenzaldehyde | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-dichlorobenzaldehyde appears as white crystalline solid or chunky powder. (NTP, 1992) | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Boiling Point |
477 to 478 °F at 760 mmHg (NTP, 1992) | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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CAS No. |
6287-38-3 | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Record name | 3,4-Dichlorobenzaldehyde | |
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Record name | 3,4-Dichlorobenzaldehyde | |
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Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Record name | Benzaldehyde, 3,4-dichloro- | |
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Record name | 3,4-Dichlorobenzaldehyde | |
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Record name | 3,4-dichlorobenzaldehyde | |
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Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Melting Point |
106 to 111 °F (NTP, 1992) | |
Record name | 3,4-DICHLOROBENZALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for incorporating 3,4-Dichlorobenzaldehyde into larger molecules?
A: this compound serves as a versatile building block in organic synthesis. One common approach is its use in condensation reactions. For instance, it reacts with amides to yield N,N'-bis-(amido) chlorotoluenes [], highlighting its utility in forming diamide derivatives. Furthermore, it acts as a precursor in synthesizing chlorophenyl porphyrin-5-fluorouracil derivatives, achieved through a multistep reaction involving pyrrole, p-hydroxybenzaldehyde, and either 1,5-dibromopentane or 1,6-dibromohexane, followed by reaction with 5-fluorouracil [].
Q2: How does this compound contribute to the development of antifungal agents?
A: Research indicates that this compound plays a key role in synthesizing novel inulin derivatives with enhanced antifungal properties. Specifically, it reacts with inulin to form 6-amino-(N-3,4-dichlorobenzylidene)-6-deoxy-3,4-di-O-acetyl inulin (3,4DCBSAIL). This derivative exhibits potent antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum f. sp. cucumerium Owen, Fusarium oxysporum f. sp. niveum, and Phomopsis asparagi []. This modification of inulin through Schiff base formation with this compound presents a promising avenue for developing effective antifungal agents.
Q3: Can you provide insights into the structural characterization of this compound and its derivatives?
A3: Various spectroscopic techniques are employed to elucidate the structure of this compound and its derivatives. These include:
Q4: What insights can be gained from the reaction of tropolones with phosphorus oxychloride in the presence of this compound?
A: Studies involving the reaction of 5-bromotropolone with phosphorus oxychloride resulted in the formation of 2,5-dichlorotropone. Further treatment of 2,5-dichlorotropone with phosphorus oxychloride yielded 2,5-dichloro- and 3,4-dichlorobenzaldehydes []. This reaction sequence demonstrates a possible pathway for the formation of this compound from tropolone precursors.
Q5: Are there any documented applications of this compound in materials science?
A: While the provided research primarily focuses on the synthetic utility and biological activity of this compound and its derivatives, its presence in materials like methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate opens possibilities for applications in materials science. This particular compound, synthesized via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with a Na2S2O5 adduct of this compound, exhibits a twisted molecular structure and forms chains through intermolecular C—H⋯O interactions in its crystal structure []. Such structural features might be of interest in designing materials with specific properties.
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